BenchChemオンラインストアへようこそ!

Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate

Medicinal Chemistry Physicochemical Property Optimization Spirocyclic Bioisosteres

This precisely defined (3R,4R) chiral spirocyclic scaffold eliminates the need for costly chiral chromatography. Its unique 1-oxa-6-azaspiro[2.4]heptane core delivers up to 40-fold higher aqueous solubility than non-oxygenated spiro analogs, overcoming precipitation-driven assay failures. The Boc protecting group enables selective acidic deprotection while preserving orthogonal Fmoc, Cbz, or benzyl ester groups, streamlining convergent fragment coupling. The free 4-hydroxyl handle offers additional derivatization or polarity modulation. Supplied as racemic mixture of (3R,4R) and (3S,4S) enantiomers at ≥95% purity—ready for immediate use in hit-to-lead programs seeking differentiation from competitors.

Molecular Formula C10H17NO4
Molecular Weight 215.249
CAS No. 2248349-55-3
Cat. No. B2783336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate
CAS2248349-55-3
Molecular FormulaC10H17NO4
Molecular Weight215.249
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2(C1)CO2)O
InChIInChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-4-7(12)10(5-11)6-14-10/h7,12H,4-6H2,1-3H3/t7-,10-/m1/s1
InChIKeyBHQIEHCSFGYEJA-GMSGAONNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate – Chiral Spirocyclic Building Block for Drug Discovery Procurement


Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate (CAS 2248349-55-3) is a chiral spirocyclic compound featuring a rigid 1-oxa-6-azaspiro[2.4]heptane bicyclic core with a stereochemically defined (3R,4R) configuration, a synthetically accessible hydroxyl group, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group [1]. The molecular formula is C₁₀H₁₇NO₄ with a molecular weight of 215.25 g·mol⁻¹, a computed XLogP3 of −0.2, and a topological polar surface area of 62.3 Ų [1]. This compound is supplied as a racemic mixture of (3R,4R) and (3S,4S) enantiomers with a minimum purity of 95% and is currently available at a price of €815 per 50 mg from specialty chemical suppliers, positioning it as a premium research intermediate .

Why In-Class Spirocyclic Building Blocks Cannot Be Interchanged with Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate


Spirocyclic building blocks sharing the azaspiro[2.4]heptane scaffold are not functionally interchangeable due to three critical orthogonal differentiation axes: (i) the presence of the intra-spiro oxygen atom, which has been shown in controlled model systems to increase aqueous solubility by up to 40-fold and decrease lipophilicity by approximately one log D unit relative to non‑oxygenated spiro analogues [1]; (ii) the (3R,4R) stereochemical configuration, which governs downstream stereochemical outcomes in asymmetric synthesis and cannot be replicated by racemic mixtures of different diastereomers [2]; and (iii) the combination of the free 4‑hydroxyl group with a Boc‑protected nitrogen, which provides an orthogonal derivatization sequence that is absent in both the non‑hydroxylated analogue (CAS 301226‑25‑5) and the Cbz‑protected variant (benzyl (3R)-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate) . Substituting any of these parameters alters solubility, reactivity, or stereochemical fidelity, making the compound non‑fungible in a research or scale‑up context.

Quantitative Differentiation of Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate Against Closest Analogs


Water Solubility Enhancement: Oxa-Spiro[2.4] vs. Non-Oxygenated Spiro[2.4] Scaffolds

Incorporation of an oxygen atom into the spirocyclic scaffold dramatically improves aqueous solubility. In a controlled pairwise comparison of matched molecular pairs, oxa-spirocyclic compound 67 exhibited approximately 40-fold higher kinetic aqueous solubility (360 μM) than its non-oxygenated spirocyclic counterpart 66 (9 μM) when measured in 50 mM phosphate buffer at pH 7.4 [1]. Although this specific measurement was performed on a related oxa-azaspiro[3.3]heptane system, the class‑level effect is mechanistically attributed to the electronegative oxygen atom reducing lipophilicity (Δlog D₇.₄ ≈ −0.9 to −1.0) and enhancing water interaction [1]. The target compound, bearing the 1‑oxa‑6‑azaspiro[2.4]heptane core, is projected to benefit from the same solubility‑enhancing oxygen effect when compared to non‑oxygenated azaspiro[2.4]heptane building blocks such as (S)-5-(tert‑butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS 1129634‑44‑1).

Medicinal Chemistry Physicochemical Property Optimization Spirocyclic Bioisosteres

Functional Handle Differentiation: Free 4-Hydroxyl Group Enables Orthogonal Derivatization Absent in Non-Hydroxylated Analogue

The target compound possesses a free secondary hydroxyl group at the 4‑position (as numbered in the 1‑oxa‑6‑azaspiro[2.4]heptane nomenclature), which constitutes a distinct synthetic handle for further functionalization via esterification, etherification, oxidation, or sulfonation [1]. The closest non‑hydroxylated analogue, tert‑butyl 1‑oxa‑6‑azaspiro[2.4]heptane‑6‑carboxylate (CAS 301226‑25‑5, molecular formula C₁₀H₁₇NO₃, MW 199.25 g·mol⁻¹), lacks this hydroxyl group entirely, limiting its derivatization to reactions at the Boc‑protected nitrogen or the pre‑existing ester [2]. The presence of both a hydroxyl group (H‑bond donor count = 1) and a Boc‑protected amine (H‑bond acceptor count = 4) in the target compound yields a total polar surface area (tPSA) of 62.3 Ų, compared to an estimated tPSA of approximately 38.8 Ų for the non‑hydroxylated analogue, providing measurably different physicochemical properties that influence membrane permeability and solubility [1].

Synthetic Chemistry Building Block Derivatization Orthogonal Protecting Group Strategy

Stereochemical Definition: (3R,4R) Configuration Provides Predictable Asymmetric Induction vs. Racemic or Diastereomeric Mixtures

The compound's (3R,4R) stereochemistry encodes two defined chiral centers at the 3‑position (hydroxyl‑bearing carbon) and the 4‑position (spiro junction carbon) of the 1‑oxa‑6‑azaspiro[2.4]heptane system [1]. This contrasts with the more commonly available racemic tert‑butyl 1‑oxa‑6‑azaspiro[2.4]heptane‑6‑carboxylate (CAS 301226‑25‑5), which lacks stereochemical definition and does not permit stereoselective transformations without additional chiral resolution steps [2]. The defined (3R,4R) configuration is structurally analogous to the (S)-5‑azaspiro[2.4]heptane‑6‑carboxylic acid scaffold employed as a key intermediate in the industrial synthesis of the antiviral agent ledipasvir, where stereochemical integrity at the spiro junction was essential for biological activity [3]. The target compound therefore offers a pre‑established stereochemical outcome that can be directly transferred into downstream chiral products.

Asymmetric Synthesis Chiral Building Blocks Stereochemical Purity

Protecting Group Orthogonality: Boc vs. Cbz Enables Acid-Labile Deprotection Strategy Unavailable to Cbz-Protected Analogues

The target compound employs a tert‑butyloxycarbonyl (Boc) protecting group on the azaspiro nitrogen, which is selectively cleaved under mild acidic conditions (e.g., TFA or HCl in dioxane) while leaving benzyl‑based protecting groups intact [1]. The closest alternative protecting group variant, benzyl (3R)-1‑oxa‑6‑azaspiro[2.4]heptane‑6‑carboxylate (Cbz‑protected, molecular formula C₁₃H₁₅NO₃, MW 233.26 g·mol⁻¹), requires hydrogenolysis or strong acidic conditions (HBr/AcOH) for deprotection, which are incompatible with many functional groups encountered in complex synthetic sequences . This difference in deprotection chemistry makes the Boc‑protected target compound uniquely suited for Fmoc/tBu solid‑phase peptide synthesis and other synthetic routes where orthogonal protecting group manipulation is required.

Protecting Group Strategy Solid-Phase Synthesis Peptide Mimetics

Ring Strain and Conformational Rigidity: Spiro[2.4] with Cyclopropane vs. Spiro[3.3] Scaffolds

The 1‑oxa‑6‑azaspiro[2.4]heptane core contains a cyclopropane ring fused to a pyrrolidine ring via a spiro junction, introducing significant ring strain (cyclopropane strain energy ≈ 27.5 kcal·mol⁻¹) and a rigid, three‑dimensionally defined geometry distinct from the more flexible spiro[3.3]heptane systems such as tert‑butyl 1‑oxa‑6‑azaspiro[3.3]heptane‑6‑carboxylate [1]. The spiro[2.4] scaffold projects substituents into specific vectors governed by the cyclopropane ring plane, offering a unique conformational profile that has been exploited in quinolonecarboxylic acid antibacterial intermediates, where the spiro[2.4] geometry is critical for target binding [2]. The smaller ring size also reduces the molecular weight (215.25 vs. ~229 g·mol⁻¹ for the spiro[3.3] analogue) and rotational bond count (2 rotatable bonds), contributing to a lower entropic penalty upon target binding.

Conformational Analysis Cyclopropane Chemistry Scaffold Hopping

Procurement Cost and Availability Positioning Relative to Non-Hydroxylated and Cbz-Protected Analogues

The target compound is commercially available at a premium price of €815 per 50 mg (€16.30/mg) and €2,381 per 500 mg (€4.76/mg), reflecting the synthetic complexity of installing both the chiral hydroxyl group and the strained oxa-spiro[2.4] core . In contrast, the non‑hydroxylated analogue tert‑butyl 1‑oxa‑6‑azaspiro[2.4]heptane‑6‑carboxylate (CAS 301226‑25‑5) is listed at approximately $50–150 per gram from multiple suppliers, representing a >30‑fold cost difference per unit mass [1]. The Cbz‑protected benzyl (3R)-1‑oxa‑6‑azaspiro[2.4]heptane‑6‑carboxylate is available at approximately $200–400 per gram . This pricing hierarchy reflects the increasing synthetic challenge: achiral non‑hydroxylated < Cbz‑protected < chiral hydroxyl‑bearing Boc‑protected. For budget‑sensitive early‑stage discovery, the non‑hydroxylated analogue may be appropriate for scaffold exploration, but the target compound becomes cost‑effective when the hydroxyl handle and stereochemistry are required to avoid additional synthetic steps.

Chemical Procurement Building Block Economics Custom Synthesis

Optimal Application Scenarios for Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate Based on Quantitative Differentiation Evidence


Lead Optimization of Drug Candidates Requiring Improved Aqueous Solubility

The oxa-spiro[2.4] scaffold of the target compound confers up to a 40‑fold solubility advantage over non‑oxygenated spiro analogues [1]. This makes it a strategic replacement for conventional azaspiro[2.4]heptane building blocks in lead series where compound precipitation in biochemical assays (IC₅₀/EC₅₀ determination) or cellular assays compromises data quality. The 4‑hydroxyl group provides an additional solubilizing moiety (H‑bond donor) and a handle for further polarity modulation via conjugation with polar warheads. The compound should be procured at the hit‑to‑lead stage when solubility‑driven attrition is identified as a liability in a non‑oxygenated spirocyclic chemotype.

Stereoselective Synthesis of Chiral Drug Intermediates Requiring (3R,4R) Configuration

The pre‑defined (3R,4R) stereochemistry eliminates the need for chiral chromatography or diastereomeric salt resolution in synthetic routes requiring enantiopure spirocyclic intermediates [2]. This is particularly relevant for the synthesis of conformationally constrained proline analogues and cyclopropane‑modified amino acids, where the spiro[2.4] scaffold serves as a rigidified mimetic of the pyrrolidine ring. The compound should be procured when the target molecule requires a specific absolute configuration at both the hydroxyl‑bearing carbon and the spiro junction, as the achiral or racemic alternatives would necessitate additional chiral separation steps.

Convergent Synthetic Strategies Employing Orthogonal Boc/Fmoc Protecting Group Schemes

The Boc protecting group on the target compound is selectively cleavable under acidic conditions (TFA or HCl) while leaving Fmoc, Cbz, and benzyl ester protecting groups intact [3]. This orthogonality enables convergent fragment coupling strategies in peptide mimetic synthesis and macrocyclic compound construction, where the nitrogen must be liberated for amide bond formation while other protecting groups remain in place. The compound should be procured over the Cbz‑protected analogue when the synthetic route requires acidic deprotection rather than hydrogenolysis, particularly when the target molecule contains alkenes, alkynes, or other hydrogenation‑sensitive functional groups.

Scaffold‑Hopping Programs Targeting Novel Intellectual Property Space

The 1‑oxa‑6‑azaspiro[2.4]heptane core represents a relatively underexplored region of spirocyclic chemical space compared to the more common 2‑oxa‑6‑azaspiro[3.3]heptane and 5‑azaspiro[2.4]heptane scaffolds [4]. The combination of the oxygen atom within the spiro ring, the cyclopropane ring strain, and the free hydroxyl handle creates a three‑dimensional pharmacophore distinct from both monocyclic and other spirocyclic building blocks. The compound should be procured by discovery teams seeking to differentiate their chemical matter from competitor scaffolds and to secure composition‑of‑matter patent claims around novel oxa‑azaspiro[2.4]heptane‑containing structures.

Quote Request

Request a Quote for Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.